molecular formula C13H8FNO4 B2819984 3-(4-Fluoro-2-nitrophenoxy)benzaldehyde CAS No. 1090726-02-5

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde

Cat. No.: B2819984
CAS No.: 1090726-02-5
M. Wt: 261.208
InChI Key: JVCIVPAXDWUBPK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorine atom, a nitro group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)benzaldehyde typically involves the reaction of 4-fluoro-2-nitrophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-fluoro-2-nitrophenol is replaced by the benzaldehyde moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity, while the fluorine atom can enhance its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrobenzaldehyde
  • 3-Fluoro-4-nitrophenoxybenzaldehyde
  • 2-Fluoro-4-nitrophenoxybenzaldehyde

Uniqueness

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, reactivity, and interaction with biological targets .

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry and materials science due to its unique structural features. It possesses a fluorine atom, a nitro group, and a benzaldehyde moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

  • Molecular Formula : C13H8FNO4
  • Molecular Weight : 261.20 g/mol

Structural Features

The positioning of the fluorine and nitro groups significantly influences the compound's chemical reactivity and biological activity. The presence of these functional groups can enhance its interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group is known to influence reactivity and binding affinity, while the fluorine atom may improve metabolic stability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitro-containing compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

Nitroaromatic compounds have been studied for their antioxidant properties. The presence of the nitro group in this compound may confer similar antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases .

Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing related nitro compounds demonstrated that this compound could be synthesized via nucleophilic aromatic substitution. The resulting compound was evaluated for its antimicrobial activity against several pathogens, yielding promising results that indicate potential use in pharmaceuticals .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of several nitroaromatic derivatives, including this compound. The findings suggested that these compounds could effectively scavenge free radicals, supporting their use as therapeutic agents in oxidative stress-related conditions .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluoro-2-nitrobenzaldehydeFluorine and nitro groupAntimicrobial
3-Fluoro-4-nitrophenoxybenzaldehydeFluorine and nitro groupAntioxidant
2-Fluoro-4-nitrophenoxybenzaldehydeFluorine and nitro groupAntimicrobial

This compound is unique among these compounds due to its specific arrangement of functional groups, which may lead to distinct biological activities and reactivity patterns.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-4-5-13(12(7-10)15(17)18)19-11-3-1-2-9(6-11)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIVPAXDWUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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